Sitravatinib l-malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitravatinib l-malate is an orally available, small molecule tyrosine kinase inhibitor. It is known for its ability to target a spectrum of receptor tyrosine kinases, including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . This compound has shown significant potential in preclinical and clinical studies for its anti-tumor activity and modulation of the tumor microenvironment .
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for Sitravatinib l-malate are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of these methods are often kept confidential by pharmaceutical companies .
Analyse Des Réactions Chimiques
Types of Reactions: Sitravatinib l-malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired chemical transformations and to minimize side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to ensure their identity and purity .
Applications De Recherche Scientifique
Sitravatinib l-malate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying tyrosine kinase inhibition and related mechanisms . In biology, it is employed in research on cell signaling pathways and cancer biology . In medicine, this compound is being investigated for its potential to treat various types of cancer, including non-small cell lung cancer and glioblastoma . In industry, it is used in the development of new therapeutic agents and drug formulations .
Mécanisme D'action
Sitravatinib l-malate exerts its effects by inhibiting multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, apoptosis, and migration . The compound targets specific molecular pathways, including the epidermal growth factor receptor (EGFR) pathway, to inhibit tumor growth and progression . By blocking these pathways, this compound disrupts the signaling networks that promote cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Sitravatinib l-malate include other tyrosine kinase inhibitors such as Osimertinib, Erlotinib, and Gefitinib . These compounds also target receptor tyrosine kinases and are used in the treatment of various cancers .
Uniqueness: What sets this compound apart from other similar compounds is its broad-spectrum activity against multiple tyrosine kinases and its ability to modulate the tumor microenvironment . This unique combination of properties makes it a promising candidate for the treatment of cancers that are resistant to other tyrosine kinase inhibitors .
Propriétés
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGZWLGDROYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F2N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.